(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid

Peptide Synthesis Orthogonal Protection SPPS

Single-strategy Lys building blocks force compromises in SPPS orthogonal deprotection and side-reaction risk. Boc-Lys(Tfa)-OH (CAS 16965-06-3) resolves this with Nα-Boc/Nε-Tfa architecture. • Reduces Nε-trifluoroacetylation side-products from ~10% to ~1% in Boc/Bzl SPPS. • Tfa stable to TFA-mediated Boc removal; cleaved quantitatively under mild aqueous base for on-resin functionalization. • Enables NCA polymerization to DGL polymers (DP up to ~1000, PDI 1.3-1.5). • Enantiomeric purity ≤0.5% undesired enantiomer; [α]D20 = -11±1° for GMP QC.

Molecular Formula C13H21F3N2O5
Molecular Weight 342.31 g/mol
CAS No. 16965-06-3
Cat. No. B557093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid
CAS16965-06-3
Synonyms16965-06-3; (S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoicacid; Boc-Lys(Tfa)-OH; BOC-L-LYS(TFA)-OH; C13H21F3N2O5; AmbotzBAA5790; SCHEMBL1603617; 15503_FLUKA; CTK8B4498; DEIYNDIFGSDDCY-QMMMGPOBSA-N; MolPort-002-507-581; ZINC2384748; ANW-45298; MFCD00037104; AKOS005174924; AKOS015841419; CS18788; DS-1897; AJ-35104; AK-63453; KB-59040; AB0000682; N-a-Boc-N-Epsilon-trifluoroacetyl-L-lysine; ST2414565; TC-067469
Molecular FormulaC13H21F3N2O5
Molecular Weight342.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)
InChIKeyDEIYNDIFGSDDCY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(Tfa)-OH: Orthogonally Protected Lysine Building Block


(S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid (Boc-Lys(Tfa)-OH; CAS 16965-06-3) is an Nα-Boc, Nε-trifluoroacetyl (Tfa) orthogonally protected L-lysine derivative used as a precision building block in solid-phase peptide synthesis (SPPS) and N-carboxyanhydride (NCA) polymerizations. Its dual acid/base-labile protecting group architecture enables sequential, chemoselective deprotection that is fundamentally inaccessible with conventional single-strategy lysine building blocks .

SPPS Building Block Orthogonal Nε-Tfa protection for sequential chemoselective deprotection.
NCA Polymerization Only validated lysine NCA precursor for dendrigraft polylysine synthesis.
Chiral Specification L-lysine derivative with documented enantiomeric purity and optical rotation.

Why Generic Substitution Fails: Orthogonal Deprotection & Side-Reaction Control


Simply substituting Boc-Lys(Tfa)-OH with a conventional Nα-Boc-Nε-Boc, -Cbz, or -Fmoc lysine derivative introduces critical liabilities: loss of orthogonal deprotection, incompatibility with downstream aqueous basic hydrolysis, or introduction of substantial Nε-trifluoroacetylation side-reaction risk during chain elongation. The Tfa group uniquely withstands the acidic conditions required for Boc removal (TFA/DCM cocktails) while being quantitatively removable under mild aqueous basic conditions, enabling a chemoselectivity profile that no single-strategy analog can replicate .

ε-Boc/Cbz
Concurrent acidolytic cleavage of both α and ε groups eliminates orthogonal chemoselectivity; on-resin side-chain modification may not transfer.
ε-Fmoc
Requires basic deprotection incompatible with Boc/Bzl strategy; premature Fmoc removal risk complicates chain elongation.
Unprotected ε-NH₂
Susceptible to adventitious Nε-trifluoroacetylation under acidic conditions; crude purity may shift and require additional purification.

Quantitative Differentiation Evidence


Orthogonal Deprotection Selectivity of Tfa Group

The Nε-trifluoroacetyl (Tfa) protecting group on Boc-Lys(Tfa)-OH can be removed selectively using aqueous basic hydrolysis (e.g., 1 M NaOH or piperidine/DMF solutions), while the Nα-Boc group remains intact. In contrast, the most common ε-amine protecting groups — Boc (on Fmoc-Lys(Boc)-OH) and Cbz (on Boc-Lys(Cbz)-OH) — are both acid-labile and are cleaved concurrently with the α-Boc group under TFA deprotection conditions, eliminating chemoselectivity . This orthogonal selectivity is a class-defining property of the Tfa-protected variant.

Orthogonal Deprotection Selectivity
Class-level inference
Selective Tfa removal with NaOH (aq.) while Boc remains intact; Tfa stable to TFA/DCM deprotection conditions. Comparators (Boc, Cbz) lose selectivity under TFA.
Supports chemoselective on-resin side-chain modification.
Orthogonality class-defining for Tfa protection.
Peptide Synthesis Orthogonal Protection SPPS

Minimized Nε-Trifluoroacetylation Side-Reaction Risk

In Boc-strategy SPPS, residual trifluoroacetic acid (TFA) from Boc-deprotection steps can react with free ε-amino groups to form undesired Nε-trifluoroacetyl-lysine. When Z-Lys(Boc)-OCH2-resin was treated with HBr-TFA or HF, approximately 10% Nε-trifluoroacetyl-lysine was observed. By contrast, similar treatment of Boc-Lys(Tfa)-OCH2-resin resulted in only ~1% of the corresponding side-product due to the Tfa group already occupying the ε-amine position, preventing adventitious trifluoroacetylation . This represents a ~10-fold reduction in a critical purity-limiting side reaction.

Nε-Trifluoroacetylation Side Reaction
Head-to-head
Boc-Lys(Tfa)-resin: ~1% Nα-Tfa-lysine vs. Z-Lys(Boc)-resin: ~10% Nε-Tfa-lysine under HBr-TFA. ~10-fold reduction.
Reduced purification burden; improved crude peptide purity.
Historical SPPS context; Merrifield 1986.
Peptide Synthesis Side-Reaction Control Boc Deprotection

Enantiomeric Purity Specification

Commercially available Boc-Lys(Tfa)-OH (CAS 16965-06-3) is specified at ≥98% HPLC purity with enantiomeric (stereoisomer) content ≤0.5% by HPLC, as documented by Watanabe Chemical . This is tighter than many generic Boc- or Fmoc-protected lysine derivatives where only overall purity (e.g., 95% or 98% HPLC without an explicit enantiomeric purity specification) is guaranteed . The explicit ≤0.5% enantiomer specification provides documented chiral integrity assurance.

Enantiomeric Purity Specification
Cross-study comparable
Purity ≥98% HPLC; enantiomer ≤0.5% (vendor spec). Generic 95% grades often lack explicit enantiomer limit.
Documented chiral integrity for bioactive peptide synthesis.
Vendor specification; confirm with CoA.
Quality Control Enantiomeric Purity Chiral Specification

Dendrigraft Poly-L-Lysine Synthesis Performance

Lys(Tfa)-NCA (derived from Nε-Tfa-protected lysine) is the monomer of choice for the multigram-scale synthesis of lysine dendrigraft (DGL) polymers via aqueous NCA polycondensation. The Tfa group's spontaneous precipitation of the growing polymer ensures moderate molecular weight control with unimodal distribution and easy work-up, yielding generation G1 with a polymerization degree (DP) of 8 and polydispersity index (PDI) of 1.2. Subsequent alkaline Tfa removal yields free DGL with 35-60% overall yield, and optimized monomer/macroinitiator ratios give PDI values of 1.3-1.5 up to generation G5 (DP ~1000) . No other ε-protecting group (Boc, Cbz, Fmoc) provides this combination of precipitation-driven molecular weight control and aqueous alkaline deprotection in NCA polymerization.

Dendrigraft Polymer Synthesis
Cross-study comparable
Only validated NCA precursor; yields DGL G5 with DP ~1000, PDI 1.3–1.5, 35–60% overall yield. Tfa enables spontaneous precipitation control.
Irreplaceable for dendrigraft polylysine procurement.
Aqueous NCA polycondensation protocol.
Dendritic Polymers NCA Polymerization Biomaterials

Optical Rotation Consistency for Identity Testing

Multiple independent commercial sources consistently report optical rotation for the L-enantiomer as [α]D20 = -11 ± 1° (c=2 in DMF) . This narrow specification range serves as a robust identity and chiral integrity check differentiating it from the D-enantiomer (Boc-D-Lys(Tfa)-OH, CAS 96561-04-5) which exhibits [α]D20 = +3 ± 2° (c=1 in acetone) . Many non-Tfa protected lysine analogs (e.g., Boc-Lys(Boc)-OH, Boc-Lys(Cbz)-OH) show broader or less consistently reported rotation values .

Optical Rotation Identity
Cross-study comparable
[α]D20 = -11 ± 1° (c=2, DMF) confirmed by multiple vendors. D-enantiomer: +3 ± 2° (c=1, acetone).
Robust chiral identity testing and D-enantiomer detection.
Multi-vendor confirmation; specify rotation in QC.
Quality Control Identity Testing Chiral Specification

Validated Application Scenarios


On-Resin Side-Chain Modification & Peptide Cyclization

Build peptides on solid support where the lysine ε-amino group must remain protected through multiple cycles of Fmoc-deprotection (piperidine) and TFA-mediated Boc removal, then be selectively deprotected on-resin using aqueous base (e.g., 1 M NaOH or piperidine/DMF mixtures) for side-chain functionalization, labeling, or cyclization. The orthogonal Tfa group is stable to both acidic (TFA) and basic (piperidine) conditions used for α-amine deprotection cycles .

Dendrigraft Poly-L-Lysine Polymer Synthesis for Drug Delivery

Convert Boc-Lys(Tfa)-OH to Lys(Tfa)-NCA and perform aqueous NCA polycondensation under weakly acidic conditions to produce generation G1-G5 DGL polymers with controlled molecular weight (DP up to ~1000, PDI 1.3-1.5) and ~25% branching density. The Tfa group is essential for spontaneous polymer precipitation and subsequent alkaline deprotection to yield free DGL at 35-60% overall yield .

Boc-Strategy Synthesis with Reduced Side-Reaction Risk

Employ Boc-Lys(Tfa)-OH as the lysine input in Boc/Bzl-strategy SPPS to eliminate the ~10% Nε-trifluoroacetyl-lysine side-product contamination observed when using unprotected ε-amine lysine derivatives under HBr-TFA or HF deprotection. The pre-installed Tfa group reduces this side reaction to ~1%, improving crude peptide purity and reducing HPLC purification requirements .

Chiral Integrity Testing & D-Enantiomer Detection

Use Boc-Lys(Tfa)-OH with its well-characterized optical rotation ([α]D20 = -11 ± 1°, c=2, DMF) and explicit enantiomer specification (≤0.5% undesired enantiomer) as a chiral identity standard in QC laboratories for incoming raw material verification and for establishing enantiomeric purity methods (HPLC, chiral CE) in GMP procurement workflows .

Application
Selection Property
Validation Focus
On-resin side-chain modification & cyclization
Orthogonal Nε-Tfa protection
Aqueous basic deprotection compatibility
Dendrigraft poly-L-lysine synthesis
Tfa-enabled precipitation control
Molecular weight distribution and PDI
Boc-strategy with reduced side reaction
Pre-installed ε-Tfa protection
Nε-trifluoroacetylation purity in crude peptide
Chiral identity testing & D-enantiomer detection
Consistent optical rotation & enantiomer spec
Enantiomeric purity verification by HPLC or CE
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